N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride to form the sulfonyl indole intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives .
Scientific Research Applications
N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
N-(4-{[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and sulfonamide groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H21N3O5S2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-16(26)23-18-6-10-20(11-7-18)31(27,28)24-19-8-12-21(13-9-19)32(29,30)25-15-14-17-4-2-3-5-22(17)25/h2-13,24H,14-15H2,1H3,(H,23,26) |
InChI Key |
HYZOYWQDAKBQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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